(4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone
Overview
Description
(4S,5S)-4-methyl-5-phenyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its stereochemistry, which plays a crucial role in its reactivity and applications. Oxazolidinones are a class of heterocyclic organic compounds containing both nitrogen and oxygen in a five-membered ring. They are widely used in medicinal chemistry and as chiral auxiliaries in asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4-methyl-5-phenyloxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of (S)-phenylalaninol with phosgene or triphosgene under basic conditions to form the oxazolidinone ring. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at low levels to prevent side reactions.
Industrial Production Methods
Industrial production of (4S,5S)-4-methyl-5-phenyloxazolidin-2-one often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. Purification is typically achieved through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-4-methyl-5-phenyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazolidinone ring into other heterocyclic structures.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or acyl groups.
Scientific Research Applications
(4S,5S)-4-methyl-5-phenyloxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Oxazolidinone derivatives are explored for their potential as therapeutic agents, particularly in the treatment of bacterial infections.
Industry: The compound is used in the synthesis of fine chemicals and pharmaceuticals, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (4S,5S)-4-methyl-5-phenyloxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the synthesis of proteins by binding to the ribosomal subunits, thereby preventing the formation of peptide bonds. This mechanism is similar to that of other oxazolidinone antibiotics, which target bacterial ribosomes and inhibit protein synthesis.
Comparison with Similar Compounds
Similar Compounds
(4S,5S)-4-phenyl-1-aza-3,7-dioxabicyclo[3.3.0]octane: This compound shares a similar oxazolidinone structure but with different substituents.
(4S,5S)-4-benzyloxy-5-hydroxy-N-(4-methoxybenzyl)amide: Another oxazolidinone derivative with distinct functional groups.
Uniqueness
(4S,5S)-4-methyl-5-phenyloxazolidin-2-one is unique due to its specific stereochemistry and the presence of both methyl and phenyl groups. These structural features contribute to its distinct reactivity and applications in various fields of research and industry.
Properties
IUPAC Name |
(4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7-9(13-10(12)11-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,12)/t7-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIBJOQGAJBQDF-IONNQARKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=O)N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](OC(=O)N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454975 | |
Record name | (4S,5S)-4-methyl-5-phenyloxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17097-67-5 | |
Record name | (4S,5S)-4-methyl-5-phenyloxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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